

4-(trans-4-Butylcyclohexyl)benzoic acid CAS number and structure

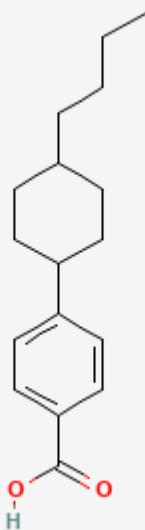
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(trans-4-Butylcyclohexyl)benzoic acid

Cat. No.: B1231614

[Get Quote](#)


An In-depth Technical Guide to **4-(trans-4-Butylcyclohexyl)benzoic Acid**

Compound Identification

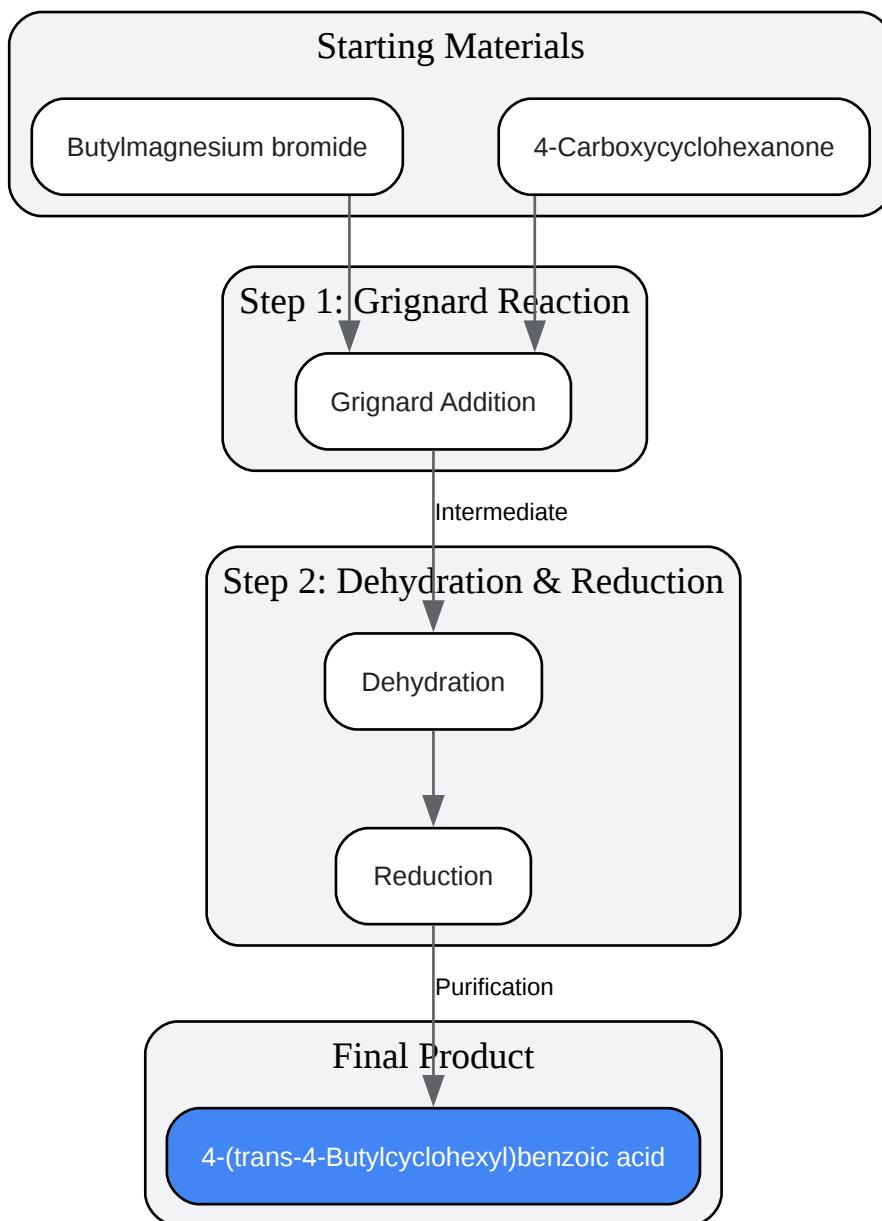
Chemical Name: **4-(trans-4-Butylcyclohexyl)benzoic acid** CAS Number: 83626-35-1

Molecular Formula: C₁₇H₂₄O₂ Molecular Weight: 260.37 g/mol

Structure:

Figure 1. Chemical structure of **4-(trans-4-Butylcyclohexyl)benzoic acid**.

Physicochemical Properties


A summary of the key physicochemical properties of **4-(trans-4-Butylcyclohexyl)benzoic acid** is presented in Table 1.

Property	Value	Reference
Melting Point	198-202 °C	[1]
Boiling Point	397.2±21.0 °C (Predicted)	[1]
Density	1.03±0.1 g/cm ³ (Predicted)	[1]
pKa	4.37±0.10 (Predicted)	[1]
LogP	5.56 (Predicted)	[1]

Synthesis

A convenient method for the synthesis of 4-(trans-4-n-alkylcyclohexyl)benzoic acids, including the butyl derivative, has been reported.[\[2\]](#) The general approach involves the reaction of an alkanoyl chloride with cyclohexene and benzene.[\[2\]](#) While the specific detailed protocol for the butyl derivative is not fully available in the abstract, the general synthetic strategy provides a valuable starting point for researchers.

A plausible synthetic workflow, based on related preparations, is outlined below. This workflow is for illustrative purposes and would require optimization for specific laboratory conditions.

[Click to download full resolution via product page](#)

Diagram 1. A potential synthetic workflow for **4-(trans-4-Butylcyclohexyl)benzoic acid**.

Applications in Liquid Crystal Displays

4-(trans-4-Butylcyclohexyl)benzoic acid is a key intermediate in the synthesis of liquid crystal materials.^[3] Its rigid core, composed of a cyclohexyl ring and a benzene ring, provides the necessary structural motif for the formation of mesophases. The trans-configuration of the

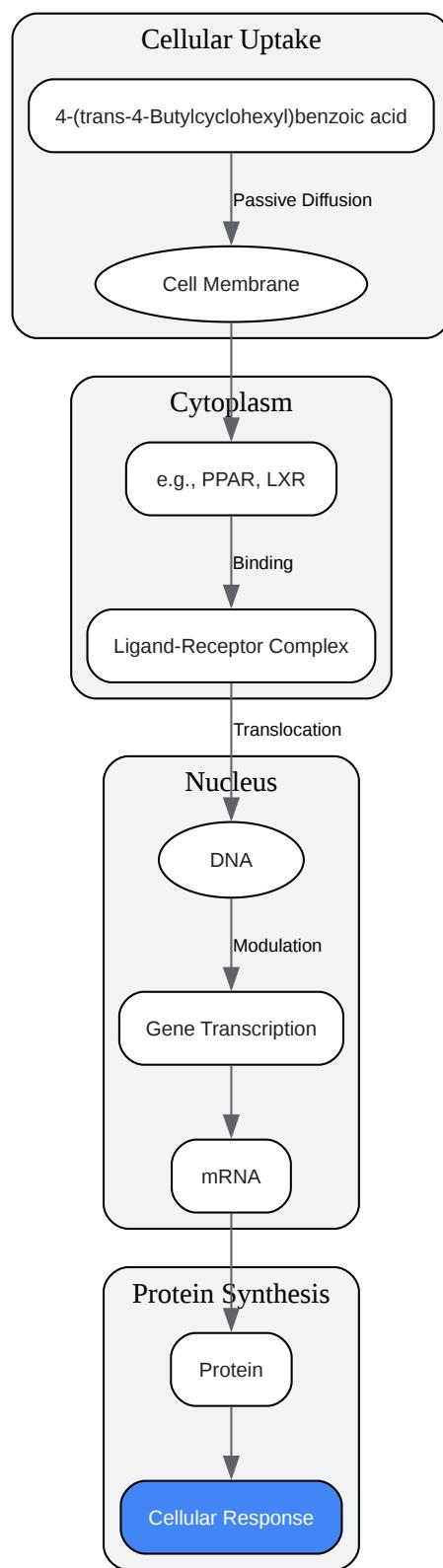
butylcyclohexyl group contributes to a linear molecular shape, which is crucial for achieving the desired anisotropic properties in liquid crystals.

The carboxylic acid functional group allows for esterification with various alcohol-containing molecules to produce a wide range of liquid crystal esters with tailored properties for specific display applications. These properties include a broad nematic temperature range, appropriate birefringence, and dielectric anisotropy.

The interaction of liquid crystals with alignment layers is critical for the functioning of display devices. The molecular structure of compounds like **4-(trans-4-butylcyclohexyl)benzoic acid** influences their alignment on polymer surfaces, which in turn dictates the overall performance of the liquid crystal display.

Biological Activity and Drug Development Potential

While specific biological data for **4-(trans-4-butylcyclohexyl)benzoic acid** is limited in publicly available literature, the broader class of benzoic acid derivatives has been extensively studied for various biological activities.


General Biological Activities of Benzoic Acid Derivatives

Benzoic acid and its derivatives are known to exhibit a range of biological effects, including antimicrobial and anticancer activities.^[4] The specific activity is highly dependent on the nature and position of substituents on the aromatic ring.

Potential for Nuclear Receptor Modulation

The structural similarity of **4-(trans-4-butylcyclohexyl)benzoic acid** to certain endogenous ligands suggests a potential for interaction with nuclear receptors. These receptors are a class of ligand-activated transcription factors that regulate a wide array of physiological processes, including metabolism, inflammation, and development.

A hypothetical signaling pathway illustrating the potential interaction of a lipophilic molecule like **4-(trans-4-butylcyclohexyl)benzoic acid** with a nuclear receptor is presented below.

[Click to download full resolution via product page](#)

Diagram 2. Hypothetical signaling pathway for a lipophilic nuclear receptor ligand.

Experimental Protocols

Due to the proprietary nature of many industrial chemical processes, detailed experimental protocols for the synthesis of **4-(trans-4-butylcyclohexyl)benzoic acid** are not readily available in the public domain. Researchers interested in synthesizing this compound would need to adapt procedures from related syntheses of 4-alkylcyclohexylbenzoic acids.

Conclusion

4-(trans-4-Butylcyclohexyl)benzoic acid is a well-defined chemical entity with a primary and significant application as a precursor in the synthesis of liquid crystal materials for display technologies. Its physicochemical properties are well-suited for this purpose. While its specific biological activities have not been extensively reported, the broader class of benzoic acid derivatives suggests potential for further investigation in the context of drug discovery, particularly in the area of nuclear receptor modulation. Further research is warranted to fully elucidate its biological profile and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(trans-4-Butylcyclohexyl)benzoic acid | C17H24O2 | CID 3104706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. nbinfo.com [nbinfo.com]
- 4. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES [dergipark.org.tr]
- To cite this document: BenchChem. [4-(trans-4-Butylcyclohexyl)benzoic acid CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1231614#4-trans-4-butylcyclohexyl-benzoic-acid-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com